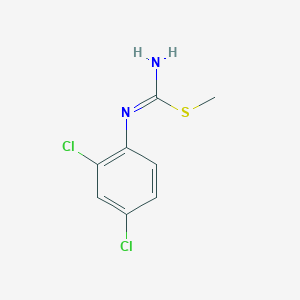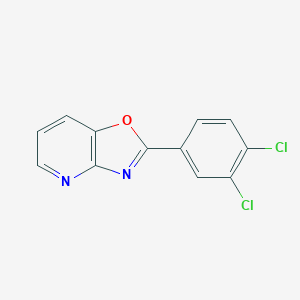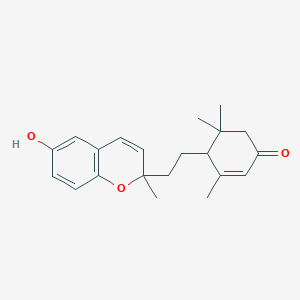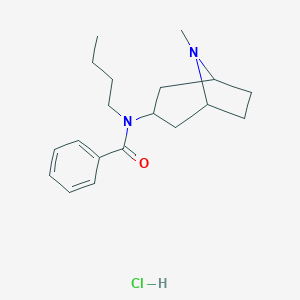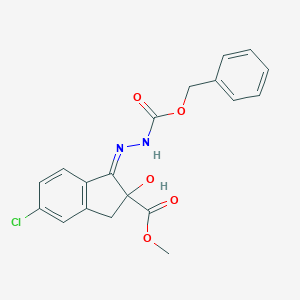
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of indene carboxylates, which have been extensively studied for their potential therapeutic applications.
作用机制
The exact mechanism of action of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It may also modulate the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
实验室实验的优点和局限性
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has low toxicity. However, it has limited solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its effectiveness in vivo.
Conclusion:
In conclusion, Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is a synthetic compound with potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its effectiveness in vivo.
合成方法
The synthesis of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate involves the reaction of 6-chloroindan-1-one with phenylhydrazine in the presence of sodium acetate and acetic acid to form 6-chloro-2-phenylhydrazinylideneindan-1-one. This intermediate is then reacted with methyl chloroformate and triethylamine to yield the final product.
科学研究应用
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
173903-19-0 |
|---|---|
产品名称 |
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate |
分子式 |
C19H17ClN2O5 |
分子量 |
388.8 g/mol |
IUPAC 名称 |
methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-17(23)19(25)10-13-9-14(20)7-8-15(13)16(19)21-22-18(24)27-11-12-5-3-2-4-6-12/h2-9,25H,10-11H2,1H3,(H,22,24)/b21-16- |
InChI 键 |
GEUBGTOIEWOVIG-PGMHBOJBSA-N |
手性 SMILES |
COC(=O)C\1(CC2=C(/C1=N/NC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
SMILES |
COC(=O)C1(CC2=C(C1=NNC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
规范 SMILES |
COC(=O)C1(CC2=C(C1=NNC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
同义词 |
Hydrazinecarboxylic acid, (5-chloro-2,3-dihydro-2-hydroxy-2-(methoxyca rbonyl)-1H-inden-1-ylidene)-, phenylmethyl ester, (Z)-(+)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)




![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)
